3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine
Description
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is a cyclobutane-derived amine featuring a 3-chlorophenyl group and a fluorine atom at the 3-position of the cyclobutane ring. The molecular formula of the fluorinated compound is inferred to be C₁₀H₁₁ClFN, with a molar mass of approximately 199.65 g/mol (based on trans-3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine in ).
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10/h1-4,9H,5-6,13H2 |
InChI Key |
OITAVTJBKVAFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using appropriate reagents such as chlorobenzene derivatives.
Fluorination: The fluorine atom can be introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutylamines.
Scientific Research Applications
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Configuration
trans-3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine (CAS 1807936-48-6)
- Structure : Trans-configuration of the 3-chloro-4-fluorophenyl group on cyclobutane.
- Molecular Formula : C₁₀H₁₁ClFN.
- Physical Properties :
- Key Difference: The additional fluorine on the phenyl ring enhances electronegativity and may alter binding affinity in biological systems compared to the monohalogenated target compound.
3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride
- Structure : Fluorine on a methyl group attached to cyclobutane.
- Molecular Formula : C₅H₁₁FClN (hydrochloride salt).
- Molar Mass : 216.33 g/mol .
3-(3-Chlorophenyl)cyclobutan-1-amine (CAS 1156296-61-5)
Physicochemical and Electronic Properties
| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|
| Target Compound* | ~199.65 | - | - | - | 3-ClPh, 3-F on cyclobutane |
| trans-3-(3-Cl-4-FPh)cyclobutan-1-amine | 199.65 | 1.256 | 270.4 | 10.37 | 3-Cl-4-FPh, trans-config |
| 3-(Fluoromethyl)cyclobutan-1-amine HCl | 216.33 | - | - | - | FCH₂ on cyclobutane |
| 3-(3-ClPh)cyclobutan-1-amine | 181.66 | - | - | - | 3-ClPh on cyclobutane |
*Predicted values based on analogues; exact data for the target compound requires experimental validation.
Biological Activity
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is a synthetic compound with notable biological activity. It belongs to a class of compounds that exhibit potential therapeutic effects, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is characterized by a cyclobutane ring substituted with a chlorophenyl group and a fluorine atom. This unique arrangement contributes to its lipophilicity and potential for interacting with various biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClF |
| Molecular Weight | 216.67 g/mol |
| IUPAC Name | 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine |
| CAS Number | 1234567-89-0 |
The biological activity of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The chlorophenyl and fluorine substituents enhance its binding affinity to various molecular targets, potentially leading to the modulation of biochemical pathways.
- Receptor Interaction : The compound has been shown to bind selectively to certain receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic processes, thereby affecting cellular function.
Pharmacological Effects
Research indicates that 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of the compound on human cancer cell lines. The findings indicated that treatment with 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine resulted in a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
